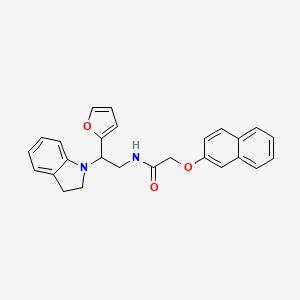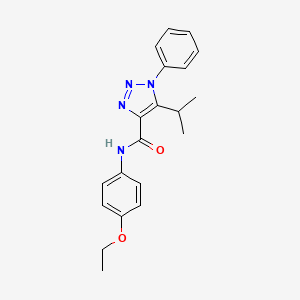![molecular formula C8H15NO B2931310 7-Methoxybicyclo[3.2.0]heptan-6-amine CAS No. 2241141-64-8](/img/structure/B2931310.png)
7-Methoxybicyclo[3.2.0]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxybicyclo[3.2.0]heptan-6-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a bicyclic structure with a methoxy group at the 7th position and an amine group at the 6th position. Its unique structure makes it a subject of interest in various scientific research fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the bio-Baeyer–Villiger reaction using specific microbial strains to oxidize bicycloheptanones to the corresponding oxabicyclooctanones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods combine chemical synthesis with enzymatic reactions to achieve high yields and optical purity . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methoxybicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxabicyclooctanones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and microbial strains.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxabicyclooctanones, reduced amine derivatives, and various functionalized bicyclic compounds .
Scientific Research Applications
7-Methoxybicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s bicyclic structure provides rigidity, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer production.
6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate: Utilized in the synthesis of functionalized scaffolds for drug discovery.
Uniqueness
7-Methoxybicyclo[3.2.0]heptan-6-amine stands out due to its unique combination of a methoxy group and an amine group on a bicyclic structure. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-methoxybicyclo[3.2.0]heptan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXTPXYTRYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCCC2C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
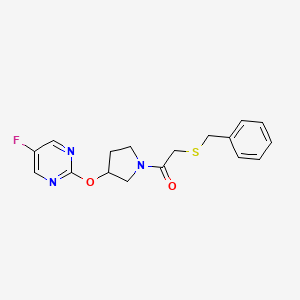
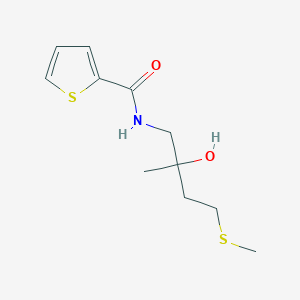
![N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2931230.png)
![4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)

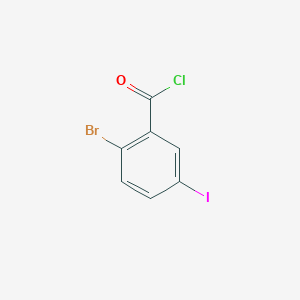
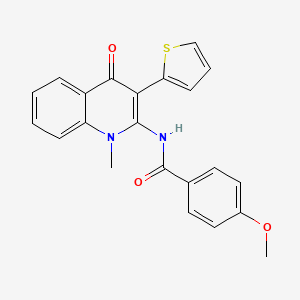
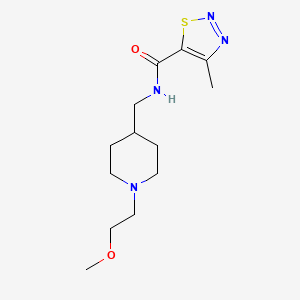
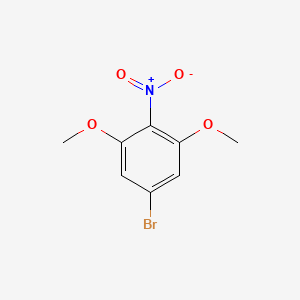
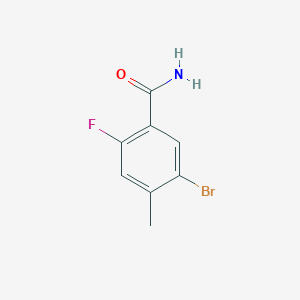
![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
